![molecular formula C6H3ClN2 B568095 2-Chloro-3-ethynylpyrazine CAS No. 1374115-59-9](/img/structure/B568095.png)
2-Chloro-3-ethynylpyrazine
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Overview
Description
2-Chloro-3-ethynylpyrazine is a chemical compound with the molecular formula C6H3ClN2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-ethynylpyrazine is represented by the InChI code: 1S/C6H3ClN2/c1-2-5-6(7)9-4-3-8-5/h1,3-4H . The molecular weight of the compound is 138.56 .Physical And Chemical Properties Analysis
2-Chloro-3-ethynylpyrazine is a solid at room temperature . It has a molecular weight of 138.56 .Scientific Research Applications
DNA Interaction and Antimicrobial Properties
- Pyrazine derivatives, including those structurally related to 2-Chloro-3-ethynylpyrazine, have been studied for their interaction with DNA and antimicrobial properties. 2-chloro-3-hydrazinopyrazine, a compound with a similar structure, displayed high affinity to DNA without exhibiting toxicity toward human dermal keratinocytes, suggesting potential clinical applications (Mech-Warda et al., 2022).
Synthesis of Substituted Pyrazoles
- The reactivity of ethynyl ketones, which are structurally related to 2-Chloro-3-ethynylpyrazine, in producing substituted pyrazoles has been explored. These reactions are significant for creating diverse pyrazole derivatives with various applications (Bagley et al., 2007).
Optoelectronic Properties
- Studies on 2,5-Di(aryleneethynyl)pyrazine derivatives, which are closely related to 2-Chloro-3-ethynylpyrazine, have been conducted to understand their structural, optoelectronic properties, and potential in light-emitting devices. These studies provide insight into the electronic properties of pyrazine-based compounds (Zhao et al., 2004).
Anionic Cyclizations in Organic Synthesis
- The reactivity of 3-alkynyl-2-chloropyrazines and related compounds has been explored in the context of anionic cyclizations, leading to the formation of complex polynuclear heterocyclic compounds. These reactions are significant in the field of organic synthesis and offer new pathways for the creation of diverse molecular structures (Gulevskaya et al., 2012).
Anticancer and Antioxidant Activities
- Functionalized pyrazole derivatives, structurally related to 2-Chloro-3-ethynylpyrazine, have been synthesized and evaluated for their cytotoxic, angiogenic, and antioxidant activities. Compounds like these have shown potential as lead molecules in the development of new anticancer and antioxidant therapies (Kumar et al., 2018).
Synthesis of Organic Optoelectronic Materials
- The synthesis and investigation of pyrazine-based organic materials for optoelectronic applications have been conducted. This includes the development of efficient methods for the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, emphasizing the importance of pyrazine in organic electronics (Meti et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-chloro-3-ethynylpyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c1-2-5-6(7)9-4-3-8-5/h1,3-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAUUZGANIEVSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CN=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-ethynylpyrazine |
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